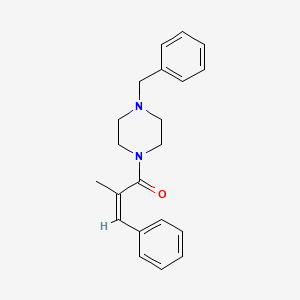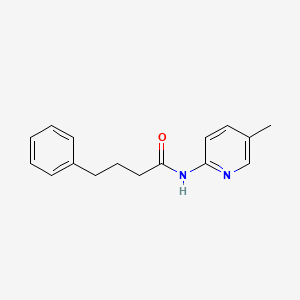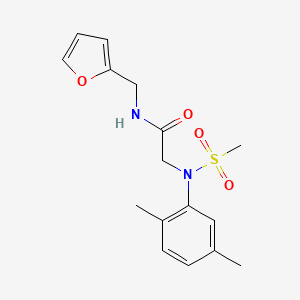![molecular formula C16H14N2O3S B5805862 N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)
N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2008 by scientists at the University of California, San Francisco. ESI-09 has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and immunology.
作用機序
ESI-09 works by binding to specific proteins and inhibiting their activity. In the case of GIRK2, ESI-09 binds to a specific site on the protein and prevents it from opening in response to neurotransmitters. This reduces the excitability of neurons and can have therapeutic effects in neurological disorders.
In the case of STAT3, ESI-09 binds to a specific site on the protein and prevents it from entering the nucleus of the cell. This reduces the expression of genes involved in cell proliferation and survival, leading to the inhibition of tumor growth.
In the case of RORγt, ESI-09 binds to a specific site on the protein and prevents it from binding to DNA. This reduces the differentiation of Th17 cells, which can be beneficial in autoimmune diseases.
Biochemical and Physiological Effects:
ESI-09 has been found to have a variety of biochemical and physiological effects. In addition to its effects on specific proteins, it has also been shown to have anti-inflammatory effects and to promote the differentiation of regulatory T cells, which can suppress immune responses.
実験室実験の利点と制限
One advantage of ESI-09 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high potency and selectivity for its target proteins.
One limitation of ESI-09 is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of
将来の方向性
1. Investigate the potential of ESI-09 as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
2. Explore the use of ESI-09 in combination with chemotherapy drugs for the treatment of cancer.
3. Investigate the potential of ESI-09 as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
4. Develop more potent and selective inhibitors of GIRK2, STAT3, and RORγt based on the structure of ESI-09.
5. Investigate the effects of ESI-09 on other proteins and pathways that may be involved in disease pathogenesis.
Conclusion:
ESI-09 is a small molecule inhibitor that has potential applications in a variety of scientific research fields. Its ability to inhibit specific proteins makes it a promising candidate for the treatment of neurological disorders, cancer, and autoimmune diseases. While it has some limitations, further research into its mechanisms of action and potential therapeutic applications could lead to significant advances in these fields.
合成法
The synthesis of ESI-09 involves several steps. The starting material is 3-ethynylaniline, which is first reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-aminophenylacetic acid to yield ESI-09.
科学的研究の応用
ESI-09 has been found to have potential applications in a variety of scientific research fields. In neuroscience, it has been shown to inhibit the activity of a protein called GIRK2, which is involved in the regulation of neuronal excitability. This makes ESI-09 a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer research, ESI-09 has been found to inhibit the growth of tumor cells by targeting a protein called STAT3. This protein is overexpressed in many types of cancer and is involved in cell proliferation and survival. ESI-09 has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In immunology, ESI-09 has been found to inhibit the activity of a protein called RORγt, which is involved in the differentiation of T helper 17 (Th17) cells. Th17 cells play a role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Inhibiting the activity of RORγt with ESI-09 could potentially be a therapeutic strategy for these diseases.
特性
IUPAC Name |
N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-3-13-5-4-6-15(11-13)18-22(20,21)16-9-7-14(8-10-16)17-12(2)19/h1,4-11,18H,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHANBCMYOEZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)
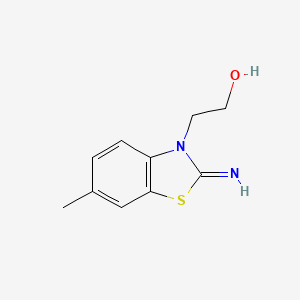
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
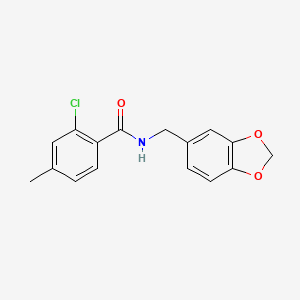
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)
